molecular formula C11H20N2O3 B2647426 tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate CAS No. 2241138-06-5

tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate

Cat. No.: B2647426
CAS No.: 2241138-06-5
M. Wt: 228.292
InChI Key: OWPCUCUCFLFXJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate is a bicyclic carbamate derivative featuring a 2-oxabicyclo[2.1.1]hexane core with a 4-amino substituent and a tert-butyl carbamate group attached via a methylene linker. The rigid bicyclic framework and functional groups make it a valuable intermediate in medicinal chemistry, particularly for designing conformationally constrained analogs in drug discovery .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-9(2,3)16-8(14)13-6-11-4-10(12,5-11)7-15-11/h4-7,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPCUCUCFLFXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241138-06-5
Record name tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxabicyclohexane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Acidic or basic conditions can be used to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of bicyclic structures on biological activity. It may serve as a model compound for investigating the interactions of similar structures with biological targets .

Medicine: In medicine, tert-Butyl N-[(4-amino-2-oxabicyclo[21Its unique structure may confer specific biological activities that are of therapeutic interest .

Industry: In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxabicyclohexane ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Key Structural and Reactivity Differences

  • The spiro-oxetane analog () introduces a polar oxygen atom, improving aqueous solubility but complicating synthesis .
  • Substituent Effects: The 4-amino group in the target compound offers nucleophilic reactivity for amide bond formation, unlike the 4-hydroxymethyl group in CAS: 2174007-89-5, which is better suited for oxidation or esterification . The benzyl carbamate in CAS: 2170372-30-0 allows for milder deprotection compared to the tert-butyl group, which requires acidic conditions (e.g., TFA) .
  • Hydrogen Bonding and Crystallinity: Analogous compounds like tert-butyl N-hydroxycarbamate exhibit intramolecular N–H···O and O–H···O hydrogen bonds, stabilizing their crystal structures . The target compound’s amino and carbamate groups likely form similar interactions, influencing solubility and crystallinity .

Biological Activity

tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate, also known as tert-butyl N-({4-amino-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride, is a synthetic compound characterized by its unique bicyclic structure. This structure contributes to its potential biological activity, making it a subject of interest in pharmaceutical research.

  • Molecular Formula : C11H21ClN2O3
  • Molecular Weight : 265 Da
  • Polar Surface Area : 74 Ų
  • LogP : -0.23
  • Hydrogen Bond Acceptors : 3
  • Hydrogen Bond Donors : 2

These properties suggest a favorable profile for interaction with biological targets, potentially influencing its bioavailability and pharmacokinetics .

The mechanism of action for this compound involves binding to specific biological targets such as enzymes and receptors. The compound's structural features allow it to modulate the activity of these targets, which can lead to various biological effects depending on the context of the interaction.

Potential Applications:

  • Pharmaceutical Development : Investigated for its potential as a therapeutic agent due to its unique structural properties.
  • Enzyme Inhibition Studies : Similar compounds have shown promise in inhibiting specific enzymes, indicating a potential pathway for this compound's utility in pharmacology.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties and potential applications of this compound:

Compound NameIUPAC NameMolecular FormulaKey Features
Tert-butyl N-(4-methylamino-bicyclo[2.2.1]heptan)carbamateTert-butyl N-(4-methylamino-bicyclo[2.2.1]heptan)carbamateC12H23N3O3Different bicyclic structure may alter biological activity
Tert-butyl N-(4-hydroxy-bicyclo[2.2.1]heptan)carbamateTert-butyl N-(4-hydroxy-bicyclo[2.2.1]heptan)carbamateC11H21N3O3Hydroxy group may increase solubility and reactivity
Tert-butyl N-(4-nitro-bicyclo[2.2.1]heptan)carbamateTert-butyl N-(4-nitro-bicyclo[2.2.1]heptan)carbamateC11H20N4O4Nitro group introduces electron-withdrawing characteristics, affecting reactivity

This table highlights how variations in substituents and structural frameworks can influence the chemical behavior and potential applications of similar compounds, emphasizing the uniqueness of this compound in research contexts.

Case Studies and Research Findings

Research studies focusing on similar compounds have shown various biological activities:

Study 1: Antimicrobial Activity

A study examining compounds with bicyclic structures revealed broad-spectrum antimicrobial activity, suggesting that tert-butyl N-[ (4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate may exhibit similar properties when tested against various pathogens.

Study 2: Enzyme Modulation

Research on structurally related compounds indicated their role as enzyme inhibitors in metabolic pathways, supporting the hypothesis that tert-butyl N-[ (4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate could modulate enzyme activities relevant to disease processes.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for tert-Butyl N-[(4-amino-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate, and how can purity be maximized?

  • Methodology : The synthesis typically involves multi-step reactions starting with the formation of the bicyclic core. Key steps include:

  • Cyclization : Use of 3-hydroxycyclobutanemethanol derivatives to construct the 2-oxabicyclo[2.1.1]hexane scaffold ( ).
  • Functionalization : Reaction with tert-butyl carbamate under basic conditions (e.g., potassium carbonate in dichloromethane) to introduce the carbamate group ().
  • Purification : Recrystallization or column chromatography to achieve >95% purity ().
    • Critical Factors : Solvent choice (polar aprotic solvents enhance yield), temperature control (0–25°C to prevent side reactions), and stoichiometric ratios (1:1.2 for amine-to-carbamate coupling) ().

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm bicyclic framework and carbamate group (δ 1.4 ppm for tert-butyl, δ 4.1–4.3 ppm for oxabicyclo-O-CH2_2) ().
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+^+ at m/z 255.18) to validate molecular formula ().
    • Supplementary Data : IR spectroscopy for carbamate C=O stretch (~1700 cm1^{-1}) ().

Q. How does the compound’s bicyclic structure influence its stability in solution?

  • Stability Profile :

  • Thermal Stability : Decomposition observed >150°C; store at 2–8°C in inert atmosphere ( ).
  • Solvent Compatibility : Stable in dichloromethane and DMSO; avoid strong acids/bases to prevent carbamate hydrolysis ( ).
    • Degradation Pathways : Hydrolysis of the carbamate group under acidic conditions generates CO2_2 and tert-butanol ( ).

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

  • Approach :

  • Software Tools : Use SHELX programs (SHELXL, SHELXS) for refinement, especially for high-resolution or twinned crystals ( ).
  • Validation : Cross-check with powder XRD and DFT-calculated bond lengths/angles to address discrepancies ( ).
    • Case Study : In solvolysis studies, conflicting data on fragmentation vs. displacement products (23 vs. 32–33% yields) were resolved using temperature-dependent NMR ( ).

Q. How can computational modeling predict the compound’s interaction with enzyme active sites?

  • Methods :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to assess binding affinity to targets (e.g., cyclooxygenase for anti-inflammatory studies) ().
  • MD Simulations : Analyze stability of enzyme-ligand complexes over 100-ns trajectories ().
    • Validation : Compare with experimental IC50_{50} values from enzyme inhibition assays ().

Q. What experimental designs mitigate byproduct formation during multi-step synthesis?

  • Optimization Strategies :

  • Stepwise Monitoring : Use TLC or inline IR to detect intermediates (e.g., aminomethyl intermediates at Rf_f 0.3 in ethyl acetate/hexane) ().
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) with ligands (XPhos) improve coupling efficiency ().
    • Byproduct Analysis : LC-MS identifies dimers or oxidized products; silica gel chromatography removes them ().

Data Contradiction Analysis

Q. How to address variability in biological activity data across studies?

  • Root Causes :

  • Assay Conditions : Differences in buffer pH (e.g., 7.4 vs. 6.5) or incubation time (1h vs. 24h) alter IC50_{50} values ().
  • Purity : HPLC purity thresholds (<95% vs. >99%) impact reproducibility ().
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and validate compound purity via orthogonal methods (HPLC + NMR) ().

Q. Why do solvolysis studies yield conflicting fragmentation vs. displacement ratios?

  • Key Variables :

  • Leaving Group Quality : Brosylate (24) favors fragmentation (32% vs. 23% displacement) ( ).
  • Solvent Effects : Low nucleophilicity solvents (e.g., toluene) increase fragmentation ( ).
    • Experimental Design : Control temperature (25°C vs. 40°C) and use 18^{18}O isotopic labeling to track pathways ( ).

Methodological Tables

Application Technique Key Parameters Reference
Synthesis OptimizationPd-catalyzed couplingPd(OAc)2_2, XPhos, Cs2_2CO3_3, 80°C
Structural ElucidationSHELXL refinementR-factor < 5%, Twinning resolution
Enzyme Inhibition AssaysFluorescence quenchingλex_{ex} 280 nm, λem_{em} 340 nm

Key Recommendations

  • Synthesis : Prioritize palladium-catalyzed routes for scalability ().
  • Characterization : Combine NMR, HRMS, and XRD for unambiguous identification ( ).
  • Biological Studies : Use ≥98% pure compound and standardized assay protocols ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.